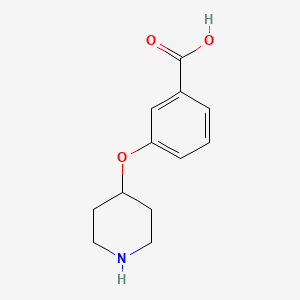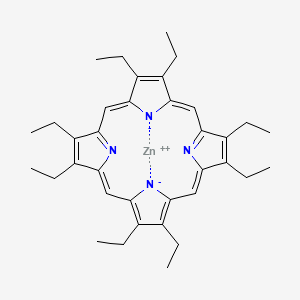
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . It is used in a variety of applications, including use in bacterial detection systems (e.g., E. coli) .
Molecular Structure Analysis
The empirical formula of this compound is C14H12BrClNNaO7 . The InChI string representation of its structure is [Na+].O[C@@H]1C@@HC@@HC([O-])=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis
This compound is a substrate for the enzyme beta-glucuronidase. The enzyme cleaves it to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution .Applications De Recherche Scientifique
Chromogenic Substrate for β-glucuronidase (GUS)
This compound is a chromogenic substrate for β-glucuronidase (GUS), an enzyme that cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various applications, as detailed below.
Lac Gene Detection Systems
The compound is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL .
Identification of lac+ Bacterial Colonies
The compound is used as a chromogenic substrate suitable for identification of lac+ bacterial colonies . The lac+ colonies can be easily distinguished by their blue color, which is a result of the enzymatic reaction.
Histochemistry
In histochemistry, the compound is used to detect the activity of the β-galactosidase enzyme . The resulting blue coloration helps in visualizing the location and activity of the enzyme in histological samples.
Bacteriology
In bacteriology, the compound is used to detect the presence and activity of the β-galactosidase enzyme . This can be particularly useful in studying bacterial metabolism and gene expression.
Chromogenic E. coli / Coliform Culture Media
The compound has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media . The blue color produced upon enzymatic reaction allows for easy differentiation and identification of E. coli and other coliform bacteria.
Mécanisme D'action
Target of Action
The primary target of the compound, also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the bacterium E. coli .
Mode of Action
The compound acts as a substrate for β-glucuronidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the β-glucuronidase pathway . When the compound is cleaved by the enzyme, it produces a blue precipitate, which can be used to detect the activity of β-glucuronidase . This is particularly useful in histochemistry and bacteriology .
Pharmacokinetics
The compound is known to produce an intense blue precipitate upon enzymatic hydrolysis, indicating that it can interact with its target enzyme in biological systems .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used to detect the presence and activity of β-glucuronidase in various biological and experimental contexts .
Action Environment
The action of the compound is influenced by the presence of β-glucuronidase, which is produced by various organisms, including E. coli . The compound is used in a variety of applications, including bacterial detection systems . The compound is stable and safe to transport and store .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 |
Source


|
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
CAS RN |
18656-96-7 |
Source


|
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?
A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








